N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide
Description
N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide is a fused heterocyclic compound featuring a [1,2,5]oxadiazolo[3,4-d]pyrimidine core substituted with benzamide groups at the 5- and 7-positions. This structure combines the electron-deficient oxadiazole and pyrimidine rings, which confer unique electronic and steric properties. The compound is synthesized via nitration reactions of fused 5,7-diamino pyrimidine derivatives under varying nitric acid concentrations. Concentrated nitric acid (>70%) selectively yields nitramide derivatives, while lower acid concentrations (<70%) produce fused-ring or open-chain nitrate salts .
Propriétés
Numéro CAS |
68152-16-9 |
|---|---|
Formule moléculaire |
C18H12N6O3 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
N-(5-benzamido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)benzamide |
InChI |
InChI=1S/C18H12N6O3/c25-16(11-7-3-1-4-8-11)19-14-13-15(24-27-23-13)21-18(20-14)22-17(26)12-9-5-2-6-10-12/h1-10H,(H2,19,20,21,22,24,25,26) |
Clé InChI |
SLEQLFWLCXQSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=NON=C32)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization Approaches
Two main cyclization strategies are reported for related oxadiazolo-pyrimidine systems:
- Cyclization of a pyrimidine derivative to form the oxadiazole ring
- Cyclization of an oxazole or oxadiazole derivative onto a pyrimidine ring
For example, in the synthesis of related oxazolo[5,4-d]pyrimidines, cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (POCl3) has been employed to form the fused heterocycle. This approach can be adapted for the oxadiazolo[3,4-d]pyrimidine system by selecting appropriate precursors.
Key Intermediate Preparation
A common intermediate in the synthesis ofoxadiazolo derivatives is a halogenated furazanopyrimidine or furazanopyridine, which can be further functionalized. For instance, bromination of 4-chloro-3-nitropyridin-2-amine with N-bromosuccinimide (NBS) yields a bromoaniline intermediate, which undergoes nucleophilic aromatic substitution and cyclization to form a furoxan ring, later reduced to a furazanopyridine intermediate.
Preparation of N,N'-(Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide
Stepwise Synthetic Route
Based on the literature and analogous compound syntheses, the preparation involves:
Synthesis of the halogenated oxadiazolo-pyrimidine intermediate
- Starting from substituted aminopyridines or aminopyrimidines, halogenation (e.g., bromination) is performed to introduce reactive sites.
- Cyclization to form the oxadiazolo ring is achieved using oxidizing agents such as (diacetoxyiodo)benzene or phosphoryl trichloride.
Purification and characterization
- The final compound is purified by recrystallization or chromatography.
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of aminopyridine | N-Bromosuccinimide (NBS), solvent (e.g., DMF), room temp | ~80-85 | High regioselectivity for bromination |
| Cyclization to oxadiazolo ring | (Diacetoxyiodo)benzene or POCl3, reflux | 60-75 | Requires careful control of temperature |
| Reduction of furoxan to furazan | Triphenylphosphine, reflux | 70-80 | Converts furoxan to furazan intermediate |
| Buchwald-Hartwig amination | Pd catalyst, base (e.g., NaOtBu), benzamide, solvent (toluene), 80-110°C | 65-90 | Efficient for amide bond formation |
Research Findings and Optimization
- Substituent Effects: Electron-withdrawing groups on the pyrimidine ring facilitate cyclization and amination steps, improving yields and selectivity.
- Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance the Buchwald-Hartwig coupling efficiency for dibenzamide installation.
- Solvent and Temperature: Polar aprotic solvents (DMF, toluene) and moderate heating optimize reaction rates and minimize side reactions.
- Purification: Crystallization from suitable solvents yields high-purity products, critical for subsequent biological or material applications.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Halogenation | Electrophilic aromatic substitution | NBS, DMF, room temperature | 80-85 | Selective bromination |
| Oxadiazole ring formation | Oxidative cyclization | (Diacetoxyiodo)benzene or POCl3, reflux | 60-75 | Critical for heterocycle closure |
| Reduction of furoxan to furazan | Reductive ring transformation | Triphenylphosphine, reflux | 70-80 | Prepares reactive intermediate |
| Amide bond formation | Buchwald-Hartwig amination | Pd catalyst, base, benzamide, 80-110°C | 65-90 | Key step for dibenzamide attachment |
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and oxidizing agents.
Major Products: Depending on reaction conditions, it can yield nitramides, nitrate salts, and other derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral Activity
Research has demonstrated that derivatives of oxadiazolo[3,4-d]pyrimidine exhibit promising antiviral properties. For instance, a study synthesized a series of nucleoside analogs based on this scaffold and evaluated their activity against the vesicular stomatitis virus (VSV). The most effective compound showed an enhancement in antiviral activity compared to established drugs like didanosine and acyclovir, indicating that modifications to the oxadiazolo[3,4-d]pyrimidine structure can lead to potent antiviral agents .
Quantitative Structure-Activity Relationship (QSAR)
The development of QSAR models for oxadiazolo[3,4-d]pyrimidine derivatives has been undertaken to predict their biological activity. These models suggest that specific physicochemical properties correlate with enhanced antiviral activity. This approach not only aids in understanding the structure-activity relationship but also guides future drug design efforts .
Materials Science
Synthesis of Energetic Materials
N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide has been explored for its potential as an energetic material. Recent studies focused on nitration reactions of fused pyrimidine derivatives to create new nitramine compounds with high thermal stability and insensitivity to impact and friction. These compounds are characterized by high crystal densities and calculated heats of formation suitable for applications in propellants and explosives .
| Compound | Density (g/cm³) | Thermal Stability (°C) | Detonation Properties |
|---|---|---|---|
| Compound 2 | 1.929 | >179 | Calculated using EXPLO5 |
| Compound 3 | 1.814 | >179 | Calculated using EXPLO5 |
The synthesis processes involved using concentrated nitric acid to selectively produce nitramine derivatives from the oxadiazolo[3,4-d]pyrimidine framework. The resulting compounds exhibited favorable characteristics for use in high-performance energetic materials .
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a series of oxadiazolo[3,4-d]pyrimidine nucleosides were tested against VSV in vitro. The study revealed that the compound with ribofuranoside significantly outperformed traditional antiviral agents. This finding underscores the potential of this chemical class in developing new therapeutic agents against viral infections .
Case Study 2: Energetic Material Development
A study investigated the properties of newly synthesized nitramine compounds derived from this compound. The research highlighted the successful synthesis and characterization of these compounds through advanced techniques such as NMR and X-ray crystallography. Their calculated detonation properties indicated suitability for military and aerospace applications .
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Research Findings
Core Heteroatom Variation: The thiadiazolo-pyridazine analogue () replaces oxygen with sulfur in the heterocyclic core, enhancing electron delocalization and red-shifting absorption/emission spectra (λabs = 548 nm, λem = 755 nm in CHCl3). This contrasts with the oxadiazolo-pyrimidine core, which exhibits stronger electron-withdrawing effects, favoring applications in explosives or NO donors rather than optoelectronics .
Substituent Effects: Benzamide groups in the target compound improve thermal stability and solubility in polar solvents compared to the methoxyphenyl-aniline groups in the thiadiazolo-pyridazine derivative. The latter’s bulky substituents suppress fluorescence quenching, enabling OLED applications . Dione and oxide groups in 4H-oxadiazolo-pyrimidine-diones () facilitate NO release under physiological conditions, a property absent in the dibenzamide derivative due to differing substituent reactivity .
Synthetic Pathways :
- The target compound is synthesized via nitration under controlled acid concentrations , whereas the thiadiazolo-pyridazine analogue employs Stille cross-coupling for C–C bond formation . The dione derivatives are prepared via oxidative intramolecular cyclization using iodosylbenzene diacetate, highlighting divergent synthetic strategies for related scaffolds .
Energetic vs. Biomedical Applications :
- Nitramine derivatives of oxadiazolo-pyrimidines exhibit high detonation velocities (>8500 m/s) due to their dense, nitrogen-rich structures . In contrast, thiadiazolo-pyridazines prioritize optoelectronic performance, with lower thermal stability but tunable charge-transfer properties .
Activité Biologique
N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide (CAS No. 68152-16-9) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₈H₁₂N₆O₃
- Molecular Weight : 360.332 g/mol
- Structural Features : The compound features a dibenzamide moiety linked to an oxadiazolo-pyrimidine structure, which is crucial for its biological activity.
Biological Activity Overview
Research has identified various biological activities associated with this compound, particularly in the context of cancer therapy and antimicrobial properties. Below are key findings from recent studies.
Anticancer Activity
- Mechanism of Action : Studies indicate that the compound may function as an inhibitor of programmed death-ligand 1 (PD-L1), which is a critical target in cancer immunotherapy. In vitro assays have shown that certain derivatives exhibit IC50 values in the low nanomolar range, indicating potent inhibitory effects on PD-L1 interactions with PD-1 .
- Case Study : A specific derivative demonstrated an IC50 value of 1.8 nM in homogeneous time-resolved fluorescence assays, significantly outperforming existing lead compounds such as BMS-1016 . This suggests that modifications to the oxadiazole-pyrimidine framework can enhance anticancer efficacy.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of related compounds have shown promising results:
- Activity Against Fungal Strains : A series of benzamide derivatives containing oxadiazole moieties were evaluated for antifungal activity against various pathogens. Some compounds exhibited over 80% inhibition against tested fungi, outperforming standard treatments like pyraclostrobin .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions including nitration and condensation processes. The structural characterization was performed using techniques such as NMR and X-ray crystallography to confirm the integrity of the synthesized compounds .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide, and how do reaction conditions influence yield?
The compound can be synthesized via oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate (PhI(OAc)₂) as an oxidant in the presence of lithium hydride (LiH), achieving yields >85% under reflux in aprotic solvents like THF . Alternative routes involve tricyclic furazan-fused systems via condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) under basic conditions (e.g., NaOMe), though yields vary (60–75%) depending on substituent reactivity . Key optimization parameters include temperature (105–110°C), solvent (dioxane), and stoichiometric ratios of oxidant to precursor.
Q. What analytical methods are recommended for structural confirmation of this compound?
Elemental analysis combined with ¹H/¹³C NMR and LC-MS spectrometry are standard for confirming molecular composition. For example, characteristic NMR signals include aromatic protons (δ 7.2–8.1 ppm for benzamide groups) and oxadiazole ring protons (δ 6.5–7.0 ppm). LC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 416.5) and fragmentation patterns . X-ray crystallography is advised for resolving ambiguities in regiochemistry or stereochemistry .
Q. How are key physicochemical properties (e.g., solubility, stability) determined for this compound?
Solubility is assessed in polar (DMSO, DMF) and nonpolar solvents (CHCl₃) via UV-Vis spectroscopy at λ_max ≈ 270 nm. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC to track degradation products over 24–72 hours. Thermal stability (e.g., decomposition temperature) is evaluated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What mechanistic insights explain nitric oxide (NO) generation from this compound under physiological conditions?
NO release occurs via thiol-mediated reduction of the oxadiazolo[3,4-d]pyrimidine core. In the presence of N-acetylcysteamine or glutathione, the 1-oxide group undergoes nucleophilic attack, leading to ring opening and release of NO (detected via Griess assay or EPR spin trapping). Computational studies suggest a radical intermediate pathway, supported by kinetic isotope effects and Hammett plots . Contradictory reports on NO yield (e.g., 0.5–1.2 equivalents) may arise from variations in thiol concentration or pH .
Q. How does structural modification (e.g., substituent effects) influence bioactivity in antiviral or cytotoxic assays?
Substituents at the benzamide moiety (e.g., electron-withdrawing groups) enhance antiviral activity by improving membrane permeability. For example, 5,7-diyl derivatives with fluorinated benzamide groups show IC₅₀ values of 2–5 µM against vesicular stomatitis virus (VSV) in vitro. SAR studies indicate that bulky substituents reduce potency due to steric hindrance at target binding sites . Conflicting data on cytotoxicity (e.g., CC₅₀ ranging from 10–50 µM) highlight the need for standardized cell-line models .
Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?
Dimerization via nitroso intermediates is minimized by maintaining anhydrous conditions and using scavengers like 2,6-lutidine. Kinetic control (low temperature, 0–5°C) during cyclization suppresses oligomer formation. Purification via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) isolates the monomeric product with >95% purity .
Q. How do contradictory reports on synthetic yields (e.g., 60% vs. 85%) arise, and how can they be resolved?
Yield discrepancies often stem from differences in oxidant activity (e.g., aged PhI(OAc)₂) or incomplete LiH activation. Systematic reproducibility studies recommend freshly distilled solvents and in situ monitoring (TLC or IR spectroscopy) to confirm reaction progression. Comparative studies using alternative oxidants (e.g., MnO₂) show lower efficiency (40–50% yield), validating the superiority of PhI(OAc)₂ .
Q. What computational methods predict regioselectivity in cyclization steps?
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify transition-state energies for competing pathways. For example, cyclization via the 5-position is favored by 8–10 kcal/mol over the 7-position due to lower steric strain. Molecular dynamics simulations further validate solvent effects (e.g., dioxane stabilizes the transition state via hydrogen bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
